molecular formula C12H12N2O2S2 B12132689 Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester CAS No. 64145-10-4

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester

Cat. No.: B12132689
CAS No.: 64145-10-4
M. Wt: 280.4 g/mol
InChI Key: AOPZIMQUPVBBKF-UHFFFAOYSA-N
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Description

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester is a chemical compound with the molecular formula C12H12N2O2S2 and a molecular weight of 280.36588 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the corresponding 5-phenyl-1,3,4-thiadiazole-2-amine, which is then acylated with ethyl chloroacetate to form the desired ethyl ester . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperature and pressure.

Chemical Reactions Analysis

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cancer cell receptors can induce apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-, ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

64145-10-4

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-14-13-11(18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

AOPZIMQUPVBBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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